3-(1H-pyrazol-5-yl)benzoic acid
説明
3-(1H-ピラゾール-3-イル)安息香酸は、分子式がC10H8N2O2である有機化合物です。これは、3位にピラゾール環が置換された安息香酸部分で構成されています。
2. 製法
合成経路と反応条件
3-(1H-ピラゾール-3-イル)安息香酸の合成は、通常、3-アミノ安息香酸とヒドラジン誘導体の反応を含みます。 一般的な方法には、3-アミノ安息香酸をヒドラジン水和物と還流条件下で環化させてピラゾール環を形成する方法が含まれます 。反応は通常、エタノール溶媒中で行われ、生成物は再結晶によって精製されます。
工業的製法
反応条件の最適化、連続フロー反応器の使用、効率的な精製技術などの大規模有機合成の原理を適用して、実験室規模の合成方法をスケールアップすることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-3-yl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with hydrazine derivatives. One common method includes the cyclization of 3-aminobenzoic acid with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods .
化学反応の分析
反応の種類
3-(1H-ピラゾール-3-イル)安息香酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体に変換することができます。
還元: 還元反応は、カルボン酸基をアルコールまたは他の還元された形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: カルボン酸やその他の酸化された誘導体の生成。
還元: アルコールやその他の還元された形の生成。
置換: ニトロ、ハロ、スルホニル誘導体の生成.
科学的研究の応用
3-(1H-ピラゾール-3-イル)安息香酸は、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用を持つ生体活性化合物としての可能性について研究されています。
医学: 特に抗がん剤や抗炎症剤の開発における薬物開発の潜在的な使用について検討されています。
作用機序
3-(1H-ピラゾール-3-イル)安息香酸の作用機序は、その特定の用途によって異なります。医薬品化学においては、酵素や受容体などの生体標的に作用し、その活性を調節することがあります。 ピラゾール環は、水素結合やπ-π相互作用に関与することができ、これは生体高分子への結合に不可欠です .
類似化合物との比較
類似化合物
- 3-(1H-ピラゾール-5-イル)安息香酸
- 3-(1H-ピラゾール-1-イル)安息香酸
- 2-(1H-ピラゾール-3-イル)安息香酸
ユニークさ
3-(1H-ピラゾール-3-イル)安息香酸は、安息香酸部分へのピラゾール環の特定の位置によってユニークです。 この配置は、その化学反応性と生物活性に影響を与える可能性があり、他の類似化合物とは異なります .
生物活性
3-(1H-pyrazol-5-yl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.
This compound is characterized by the presence of a pyrazole ring and a benzoic acid moiety. Its molecular structure can be represented as follows:
This compound is often synthesized through various chemical reactions involving pyrazole derivatives and benzoic acid.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. A study demonstrated that derivatives of pyrazole can selectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. These compounds showed efficacy in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it demonstrated significant activity against drug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 0.78 µg/mL, indicating potent antimicrobial effects .
Pathogen | MIC (µg/mL) |
---|---|
Acinetobacter baumannii | 0.78 |
Staphylococcus aureus | 0.12 |
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it was reported that this compound could inhibit the proliferation of breast cancer cells with an IC50 value of approximately 15 µM .
Case Study 1: Antimicrobial Efficacy
In a controlled study, various pyrazole derivatives were tested for their ability to eliminate persister cells of S. aureus. The results indicated that certain derivatives significantly reduced the viability of persister cells compared to standard antibiotics like vancomycin, which showed minimal effectiveness against non-growing bacterial cells .
Case Study 2: In Vivo Toxicity Assessment
A comprehensive toxicity assessment was conducted using mouse models to evaluate the safety profile of this compound. The study monitored physiological blood markers for organ injury and found no significant toxicity at therapeutic doses, supporting its potential for further development as a therapeutic agent .
Research Findings
Recent studies have refined our understanding of the biological activity of this compound:
- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes linked to inflammation and microbial resistance.
- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrazole ring significantly affect the biological activity, highlighting the importance of molecular modifications in enhancing efficacy .
特性
IUPAC Name |
3-(1H-pyrazol-5-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZRBZWATRFHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383762 | |
Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-11-0 | |
Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850375110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1H-PYRAZOL-3-YL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR25BS8RW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。